molecular formula C20H15N6NaO11S2+ B10799964 CID 86222743

CID 86222743

Cat. No.: B10799964
M. Wt: 602.5 g/mol
InChI Key: NZUKHYILFXKFSS-UHFFFAOYSA-O
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Description

Analytical techniques like GC-MS and LC-ESI-MS, as described in related studies, are critical for characterizing such compounds, including fragmentation patterns (via collision-induced dissociation, CID) and quantification .

Properties

Molecular Formula

C20H15N6NaO11S2+

Molecular Weight

602.5 g/mol

InChI

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/p+1

InChI Key

NZUKHYILFXKFSS-UHFFFAOYSA-O

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 86222743” involves several synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an aqueous solution to obtain an intermediate product. The intermediate is then subjected to further reactions to yield the final compound .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Compound “CID 86222743” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Compound “CID 86222743” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “CID 86222743” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Findings:

Oscillatoxin derivatives (e.g., CID 101283546) exhibit distinct macrocyclic structures but highlight the importance of halogenation in bioactivity .

Biological Activity :

  • CYP1A2 inhibition is a recurring theme among brominated analogs, implying possible metabolic interactions for this compound .
  • Nrf2 inhibitors (e.g., CID 46907796) demonstrate the role of similar compounds in modulating oxidative stress pathways .

Analytical Challenges: Limited spectral data for this compound necessitate reliance on techniques like LC-ESI-MS with in-source CID fragmentation to deduce structural features . Column chromatography and NMR remain gold standards for purifying and characterizing analogs .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for CID 86222743 that addresses gaps in current knowledge?

  • Methodological Answer : Begin by conducting a systematic literature review to identify understudied aspects of this compound, such as its biochemical pathways, stability under varying conditions, or interactions with specific receptors. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity and measurability . For example: "How does this compound inhibit [specific enzyme] in [cell type] compared to [existing inhibitor] over a 24-hour exposure?" Test the question for feasibility by assessing resource availability and methodological alignment with existing protocols .

Q. What are the best practices for designing reproducible experiments to study this compound's physicochemical properties?

  • Methodological Answer :

  • Control Variables : Standardize environmental conditions (e.g., temperature, pH, solvent purity) to minimize variability .
  • Instrument Calibration : Use validated techniques (e.g., HPLC, NMR) and report calibration details, including reference standards and detection limits .
  • Replication : Include triplicate measurements and negative/positive controls to validate results. Document deviations and anomalies in supplementary materials .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for concise yet comprehensive method descriptions .

Q. How to conduct a systematic literature review on this compound while avoiding bias?

  • Methodological Answer :

  • Database Selection : Use academic databases (e.g., PubMed, SciFinder) and avoid non-peer-reviewed platforms like .
  • Search Strings : Combine keywords (e.g., "this compound" + "kinetics" + "toxicity") with Boolean operators. Use Google Scholar’s "Cited by" feature to track recent studies .
  • Screening : Apply inclusion/exclusion criteria (e.g., publication date ≥ 2010, peer-reviewed journals) and document the screening process using tools like PRISMA flowcharts .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's mechanism of action?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, highlighting variables such as assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines .
  • Sensitivity Analysis : Use statistical models (e.g., Monte Carlo simulations) to identify parameters most affecting outcomes .
  • Collaborative Verification : Reproduce conflicting experiments in independent labs, sharing raw data and protocols via platforms like Zenodo .

Q. What advanced methodologies are suitable for analyzing this compound's molecular interactions?

  • Methodological Answer :

  • Structural Studies : Employ cryo-EM or X-ray crystallography to resolve binding sites, complemented by molecular dynamics simulations to predict conformational changes .
  • High-Throughput Screening : Use CRISPR-based gene editing to identify genetic modifiers of this compound’s efficacy .
  • Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map downstream effects, using tools like STRING for pathway analysis .

Q. How to optimize synthetic protocols for this compound derivatives while ensuring scalability and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to test reaction parameters (e.g., catalyst loading, temperature) and identify optimal conditions .
  • Analytical Rigor : Use LC-MS/MS to monitor byproduct formation and quantify purity. Report spectral data and chromatograms in supplementary materials .
  • Green Chemistry Principles : Substitute hazardous solvents (e.g., DCM) with safer alternatives (e.g., cyclopentyl methyl ether) and assess sustainability metrics .

Data Management and Ethical Considerations

Q. How to ensure compliance with ethical guidelines when sharing this compound research data?

  • Methodological Answer :

  • Data Anonymization : Remove identifiers from datasets involving human/animal subjects. Use repositories like Figshare with embargo options .
  • Copyright Compliance : Cite original sources for reproduced figures and obtain permissions for unpublished data .
  • Collaboration Agreements : Draft Material Transfer Agreements (MTAs) when sharing proprietary compounds, specifying usage limits and attribution .

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